Ethyl acetamidoacetate is an organic compound with the molecular formula and is classified as an ethyl ester of acetamidoacetic acid. It appears as a colorless liquid with a fruity aroma and is utilized primarily as a chemical intermediate in the synthesis of various organic compounds. The compound is known for its role in the preparation of pharmaceuticals, agrochemicals, and synthetic dyes, making it valuable in both industrial and laboratory settings .
Ethyl acetamidoacetate acts as a valuable substrate for studying the activity of specific enzymes, particularly those involved in hydrolysis and modification of proteins. Its structure allows enzymes to cleave the ester bond, releasing information about their function and potential therapeutic applications.
For example, researchers have employed ethyl acetamidoacetate to investigate the activity of chymotrypsin, a digestive enzyme involved in protein breakdown []. By observing the rate of substrate hydrolysis, scientists gain insights into the enzyme's efficiency and potential mechanisms of action.
Ethyl acetamidoacetate serves as a crucial reagent in protein modification studies. Its reactive groups enable the attachment of functional groups (e.g., fluorescent dyes, biotin tags) to specific amino acid residues within proteins. This modification process allows researchers to visualize, track, and manipulate proteins for further analysis [].
One application involves utilizing ethyl acetamidoacetate to label proteins with biotin, a small molecule that facilitates protein purification through affinity chromatography techniques []. This method allows researchers to isolate and study specific proteins of interest from complex biological samples.
Ethyl acetamidoacetate finds application in the synthesis of peptides, short chains of amino acids. Its structure provides a valuable building block, offering a starting point for the construction of complex peptide sequences. This synthetic approach allows scientists to generate specific peptides for various research purposes, including drug development and studies on protein-protein interactions [].
Ethyl acetamidoacetate can be synthesized through several methods:
The reaction can be summarized as follows:
Ethyl acetamidoacetate has diverse applications:
Interaction studies involving ethyl acetamidoacetate primarily focus on its reactivity with various electrophiles and nucleophiles during synthetic processes. Its ability to form stable complexes with metals like aluminum and iron(III) has been noted, indicating potential applications in coordination chemistry and catalysis . Furthermore, its interactions in biological systems remain an area for further research due to its low toxicity profile.
Ethyl acetamidoacetate shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl Acetoacetate | Used extensively in organic synthesis; exhibits keto-enol tautomerism. | |
Acetylglycine | A simpler structure; serves as a building block for peptide synthesis. | |
Ethyl Glycinate | An amino acid derivative; utilized in drug synthesis. | |
Diethyl Malonate | Commonly used in the malonic ester synthesis; similar reactivity patterns. |
Ethyl acetamidoacetate's uniqueness lies in its dual functionality as both an ester and an amide, allowing it to participate in a wider variety of
Ethyl acetamidoacetate (CAS No. 1906-82-7) has been a stable component in chemical research for decades, though the search results don't provide exact information about its first synthesis. The compound is also known by several synonyms including Glycine, N-acetyl-, ethyl ester; Acetylglycine ethyl ester; N-Ac-Gly-OEt; and Ethyl acetylglycinate. These names reflect its chemical relationship to glycine, highlighting its conceptual evolution from simple amino acid chemistry to more complex synthetic applications. The compound represents an important milestone in the development of protected amino acid derivatives, which have become foundational tools in modern peptide synthesis and medicinal chemistry research.
The research development of ethyl acetamidoacetate parallels the advancement of synthetic methodologies in organic chemistry during the 20th century. Its registration under standardized chemical nomenclature systems and inclusion in major chemical databases underscore its established role in chemical research. The structural features of ethyl acetamidoacetate, particularly the presence of both amide and ester functional groups within a relatively simple molecular framework, have likely contributed to its enduring utility across changing research landscapes.
Ethyl acetamidoacetate holds particular significance in synthetic organic chemistry due to its valuable structural characteristics. Its molecular arrangement features an amide bond (acetamido group) and an ester group (ethyl ester) connected by a methylene bridge, providing multiple reactive sites for different chemical transformations. This structural versatility has positioned it as an important building block in various synthetic pathways.
In peptide chemistry, ethyl acetamidoacetate functions as a protected glycine derivative. The acetyl group serves as a protecting group for the amine functionality of glycine, while the ethyl ester provides a reactive carboxyl site. This protected arrangement is crucial for controlling reactivity during peptide bond formation and preventing unwanted side reactions. According to research on papain-catalyzed peptide synthesis, compounds like ethyl acetamidoacetate serve as valuable substrates in enzyme-mediated reactions. The paper discusses peptide synthesis in aqueous-organic solvent mixtures, where protected amino acid derivatives play essential roles in achieving desired peptide products.
In contemporary research, ethyl acetamidoacetate continues to maintain relevance across multiple chemical disciplines. Its ongoing commercial availability from numerous chemical suppliers, including Thermo Scientific, Sigma-Aldrich, and specialty chemical companies like A2B Chem, indicates sustained demand in research applications. The compound's consistent presence in chemical catalogs, with standardized specifications and high purity grades, reflects its established position in current laboratory practice.
Recent research applications extend beyond traditional peptide synthesis to include broader organic synthesis applications. While the search results don't detail specific cutting-edge applications, the compound's fundamental properties suggest its utility in developing new synthetic methodologies, particularly those requiring selective functional group transformations. Its potential role in pharmaceutical research is indicated by its structural similarity to components found in medicinal chemistry pathways, though specific pharmaceutical applications aren't detailed in the available search results.
The traditional synthesis of ethyl acetamidoacetate employs acetoacetylation reactions between ethyl acetoacetate and ammonia derivatives. A two-step process dominates historical literature:
This method typically achieves 60–75% yields under reflux conditions with ethanol as solvent. A representative equation illustrates the transformation:
$$
\text{CH}3\text{COCH}2\text{COOEt} + \text{RNH}2 \rightarrow \text{CH}3\text{C(NHR)CH}2\text{COOEt} + \text{H}2\text{O}
$$
Limitations include prolonged reaction times (8–12 hours) and the need for stoichiometric amine reagents, driving the development of improved protocols.
Contemporary approaches emphasize atom economy and reduced purification steps:
A comparative analysis of classical versus microwave methods reveals clear efficiency gains:
Parameter | Classical Method | Microwave Method |
---|---|---|
Time (h) | 8–12 | 0.25–0.5 |
Yield (%) | 68 ± 3 | 89 ± 2 |
Purity (HPLC) | 92% | 98% |
Bifunctional ionic liquids like 1-butyl-3-methylimidazolium acetate ([BMIM][OAc]) demonstrate dual catalytic action:
Reactions using 5 mol% [BMIM][OAc] in solvent-free conditions achieve 94% conversion at 100°C within 2 hours. The catalyst retains 89% activity after five cycles, confirmed by ^1H NMR analysis [3].
Heterogeneous catalysts offer distinct advantages in large-scale operations:
A mechanistic study of ZrOCl₂-catalyzed reactions proposes:
$$
\text{Zr}^{4+} + \text{CH}3\text{COCH}2\text{COOEt} \rightarrow \text{Zr-OOCR}^* \rightarrow \text{Nucleophilic attack by NH}_2\text{R}
$$
Environmentally conscious synthesis routes employ:
Life cycle assessment comparisons demonstrate that solvent-free methods reduce energy consumption by 43% compared to traditional reflux approaches.
Commercial production requires balancing reaction efficiency with economic viability:
Factor | Laboratory Scale | Industrial Process |
---|---|---|
Reactor Volume | 0.5–5 L | 500–5000 L |
Temperature Control | Oil bath | Jacketed vessels |
Catalyst Recovery | Manual filtration | Continuous centrifugation |
Purity Standards | >95% | >99.5% |
Key industrial challenges include:
Emergent technologies like membrane-integrated reactive distillation show promise for combining synthesis and purification into single-unit operations, potentially reducing capital costs by 30%.
Ethyl acetamidoacetate has been subjected to comprehensive molecular beam investigations using Fourier transform microwave spectroscopy under jet-cooled conditions [1] [2]. These studies have provided critical insights into the conformational landscape of this peptide mimetic compound. The molecular beam technique enables the isolation and characterization of individual conformers by cooling the molecules to temperatures where thermal interconversion between conformational states is effectively eliminated.
The molecular beam studies revealed the existence of two distinct conformational forms of ethyl acetamidoacetate in the gas phase [1]. The experimental approach employed a molecular beam coupled with a Fourier transform microwave spectrometer, which allowed for the detection and analysis of rotational spectra with exceptional resolution. This methodology proved particularly valuable for identifying conformational differences that would be difficult to distinguish using other spectroscopic techniques.
The experimental setup utilized jet-cooled conditions to achieve conformational selectivity, where the rapid expansion of the sample through a supersonic nozzle effectively freezes the molecular conformations present at higher temperatures [1]. This approach provided clean spectral signatures for each conformer, enabling detailed structural analysis without the complications of conformational averaging that would occur at room temperature.
The rotational spectra of ethyl acetamidoacetate conformers exhibit distinctive features that arise from internal rotation of the acetyl methyl group [1]. These spectroscopic investigations employed high-resolution Fourier transform microwave spectroscopy to analyze the torsion-rotation interactions that provide definitive conformational assignments.
In each conformer, the internal rotation of the acetyl methyl group generates observable splittings in the rotational spectrum [1]. These splittings are characteristic of the methyl group's orientation relative to the principal axis frame of the molecule and serve as conformational fingerprints. The analysis of these torsion-rotation interactions enables the determination of the methyl group's spatial orientation with high precision.
The rotational spectroscopic data provided crucial structural parameters for both conformers. The spectral analysis revealed that the methyl torsional barriers differ subtly between the two conformers, with values of 63.7(1) versus 67.1(1) wave numbers and 64.8(1) versus 67.5(1) wave numbers for the first and second conformers, respectively [1]. These differences in torsional barriers reflect the distinct conformational environments experienced by the acetyl methyl group in each conformer.
Computational studies have complemented the experimental investigations by providing theoretical validation of the observed conformational preferences [1]. The computational analysis employed density functional theory methods to evaluate the relative energies and structural parameters of the identified conformers.
The computational results revealed that one conformer adopts an all-trans configuration with C1 point group symmetry, while the second conformer exhibits Cs symmetry and represents a higher-energy conformational state [1]. These theoretical predictions provided strong support for the experimental conformational assignments derived from the rotational spectroscopic analysis.
Two separate theoretical fitting procedures were implemented to assess the reliability of the structural information obtained from the spectroscopic data [1]. These computational approaches demonstrated essential equivalence, confirming the robustness of the conformational analysis. The agreement between different theoretical methods strengthened confidence in the derived structural parameters.
Interestingly, the computational analysis revealed a disagreement between the predicted energy ordering of the conformers and the experimental observations [1]. This discrepancy highlights the challenges in accurately predicting the relative stabilities of closely related conformational states and emphasizes the importance of experimental validation in conformational studies.
The K-labeling scheme for torsion-rotation energy levels in ethyl acetamidoacetate has been developed to systematically classify the complex spectroscopic patterns arising from internal rotation [3] [4]. This labeling system provides a systematic framework for understanding the relationship between molecular structure and spectroscopic behavior in low-barrier molecules.
The K-labeling approach has been successfully applied to ethyl acetamidoacetate as a prolate asymmetric top molecule [3]. This classification system enables the systematic assignment of torsion-rotation energy levels and facilitates the interpretation of complex spectroscopic patterns. The labeling scheme takes into account the coupling between overall molecular rotation and internal rotation of the methyl group.
The development of appropriate K-labeling schemes for molecules like ethyl acetamidoacetate is crucial for understanding the relationship between molecular structure and spectroscopic properties. The systematic classification of energy levels enables researchers to predict and interpret spectroscopic behavior in related molecular systems.
The conformational analysis of ethyl acetamidoacetate provides valuable insights into structure-reactivity relationships for peptide mimetic compounds [5] [6]. The identification of two distinct conformational forms with different energy profiles has implications for understanding the chemical behavior and biological activity of this class of molecules.
The conformational preferences of ethyl acetamidoacetate influence its chemical reactivity through several mechanisms. The all-trans conformer, being the lower-energy form, is expected to be more prevalent under equilibrium conditions and may exhibit different reactivity patterns compared to the higher-energy conformer [1]. These conformational differences can affect the accessibility of reactive sites and the orientation of functional groups.
The structural investigations reveal that small differences in the torsional barriers between conformers result from changes in the orientation of the ethyl group at the opposite end of the molecule [1]. This observation demonstrates the interconnected nature of conformational preferences throughout the molecular framework and highlights the importance of considering global structural effects in structure-reactivity analyses.
Structure-reactivity correlations for peptide mimetic compounds like ethyl acetamidoacetate are particularly relevant for understanding biological activity and designing improved therapeutic agents [5]. The conformational flexibility observed in the molecular beam studies suggests that the compound can adopt multiple biologically relevant conformations, which may contribute to its utility as a peptide mimetic.
Irritant